2-(Quinolin-2-YL)acetaldehyde is an organic compound characterized by the presence of a quinoline moiety attached to an acetaldehyde group. Its molecular formula is with a molecular weight of approximately 171.20 g/mol. This compound falls under the category of heterocyclic aromatic compounds, specifically those containing nitrogen in the ring structure, which imparts unique chemical properties and biological activities.
The compound is derived from quinoline, a bicyclic aromatic compound that is widely found in various natural products and synthetic materials. Quinoline derivatives, including 2-(Quinolin-2-YL)acetaldehyde, are classified as nitrogen-containing heterocycles and are significant in medicinal chemistry due to their diverse biological activities. This particular compound may be synthesized through various chemical reactions involving quinoline derivatives.
The synthesis of 2-(Quinolin-2-YL)acetaldehyde can be approached through several methodologies:
2-(Quinolin-2-YL)acetaldehyde participates in various chemical reactions typical of aldehydes and heterocycles:
The mechanism by which 2-(Quinolin-2-YL)acetaldehyde exerts its effects—particularly in biological contexts—often involves interactions at the molecular level:
The applications of 2-(Quinolin-2-YL)acetaldehyde span several fields:
2-(Quinolin-2-yl)acetaldehyde serves as a pivotal synthetic intermediate for pharmaceuticals and functional materials. Its preparation primarily leverages transition-metal-catalyzed cross-coupling and oxidative dehydrogenation strategies. Palladium-catalyzed reactions between 2-haloquinolines and vinyl ethers yield enol ether intermediates, which undergo acidic hydrolysis to afford the acetaldehyde derivatives in moderate yields (50–75%) [1] [7]. Alternatively, iron-catalyzed cross-coupling of quinoline tosylates with alkyl Grignard reagents enables efficient C2-alkylation, followed by Swern oxidation to install the aldehyde functionality [1].
Recent advances emphasize sustainable methodologies, such as visible-light-mediated aerobic dehydrogenation of tetrahydroquinoline precursors. Using TiO₂ catalysts and molecular oxygen, this approach achieves yields >80% under mild conditions (25°C, ambient air) while minimizing hazardous waste [1] [7]. Regioselectivity challenges in asymmetric quinoline substrates are addressed through microwave-assisted synthesis, which reduces reaction times from hours to minutes and enhances purity by suppressing side products [7].
Table 1: Comparative Analysis of Synthetic Methods for 2-(Quinolin-2-yl)acetaldehyde
Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Key Advantage |
---|---|---|---|---|
Pd-catalyzed coupling | Pd(OAc)₂/DMF | 110 | 68 | Broad substrate scope |
Fe-mediated alkylation | FeCl₃/THF | −78 to 25 | 72 | Functional group tolerance |
Visible-light dehydrogenation | TiO₂/CH₃CN | 25 | 83 | Ambient conditions, green oxidant |
Microwave-assisted | None/DMSO | 150 | 91 | Reaction time < 15 min |
Molecular hybridization of 2-(quinolin-2-yl)acetaldehyde enhances bioactivity by integrating pharmacophoric elements from complementary heterocycles. Benzo[d]thiazole-quinoline hybrids are synthesized via Knoevenagel condensation between the aldehyde and 2-aminobenzothiazole derivatives, yielding Schiff bases that exhibit potent anticancer activity (IC₅₀: 0.06–1.12 μM against lung and breast cancer cell lines) [4] [8]. Similarly, EGFR-targeting hybrids incorporate the acetaldehyde moiety into 4-anilinoquinazoline scaffolds, improving kinase inhibition (IC₅₀: 0.08 μM) through hydrophobic interactions with the ATP-binding pocket [4].
Oxime-functionalized hybrids leverage the aldehyde’s electrophilicity to form oxime ethers, which demonstrate dual anticancer and antioxidant properties. For instance, conjugation with indirubin-3′-oxime enhances water solubility and selectivity toward CDK1/cyclin B, inducing G₂/M cell-cycle arrest [5]. Structural optimization focuses on linker engineering: Ethylene diamine and piperazine spacers augment conformational flexibility, enabling optimal target engagement in fused quinoline-imidazole systems [4].
Table 2: Bioactive Hybrids Derived from 2-(Quinolin-2-yl)acetaldehyde
Hybrid Structure | Target/Activity | Potency (IC₅₀ or EC₅₀) | Structural Motif |
---|---|---|---|
Benzo[d]thiazole-quinoline | VEGFR-2 inhibition | 0.18 μM | Schiff base linker |
Indirubin-oxime conjugate | CDK1/cyclin B inhibition | 6.72 μM | Oxime ether linkage |
4-Anilinoquinazoline | EGFR-TK inhibition | 0.08 μM | Acrylamide spacer |
Fused quinoline-imidazole | DNA intercalation | 1.42 μM | Ethylene diamine linker |
The aldehyde group in 2-(quinolin-2-yl)acetaldehyde undergoes nucleophilic additions to form oxime derivatives and thioacetamide analogs. Oxime synthesis follows a bimolecular nucleophilic substitution (SN₂) mechanism: Hydroxylamine attacks the carbonyl carbon, forming a tetrahedral intermediate that dehydrates to generate (E)-oximes. Steric hindrance from the quinoline ring favors (E)-isomers (>95% selectivity), as confirmed by X-ray crystallography [2] [5].
Thioacetamide formation proceeds via acid-catalyzed condensation with thioamides. The mechanism involves:
Figure 1: Mechanism of Oxime and Thioacetamide Formation
(A) Oxime Synthesis: Quinoline-CHO + NH₂OH → Quinoline-CH=N-OH (Tetrahedral Intermediate) → Quinoline-CH=N-OH (E-oxime) + H₂O (B) Thioacetamide Formation: Quinoline-CHO + R-CS-NH₂ → [Quinoline-CH(OH)-SR']⁺ → Quinoline-CH=SR' + H₂O (Catalyzed by H⁺)
CAS No.: 119068-77-8
CAS No.: 13052-73-8
CAS No.: 82526-36-1
CAS No.: 61109-48-6